Undecyl 6-bromohexanoate: A Technical Guide for Researchers
Undecyl 6-bromohexanoate: A Technical Guide for Researchers
CAS Number: 959040-06-3
This technical guide provides an in-depth overview of Undecyl 6-bromohexanoate (B1238239), a versatile bifunctional molecule with applications in organic synthesis and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its properties, synthesis, and potential applications, with a focus on its role in the formulation of lipid-based drug delivery systems.
Core Properties and Specifications
Undecyl 6-bromohexanoate is a long-chain alkyl ester containing a terminal bromine atom. This unique structure combines a lipophilic undecyl chain with a reactive bromo-functionalized hexanoate (B1226103) moiety, making it a valuable intermediate for the synthesis of more complex molecules.[1]
Physicochemical Properties
The key physicochemical properties of Undecyl 6-bromohexanoate are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 959040-06-3 | N/A |
| Molecular Formula | C₁₇H₃₃BrO₂ | [2][3][4][5] |
| Molecular Weight | 349.35 g/mol | [2][3][4][5] |
| Appearance | Colorless liquid (predicted) | [4] |
| Boiling Point | 382.0 ± 25.0 °C (Predicted) | [2][4] |
| Density | 1.072 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Typically >95% | [4] |
| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term storage, protected from light and moisture. | [6] |
Spectral Data
Synthesis of Undecyl 6-bromohexanoate
A detailed experimental protocol for the synthesis of Undecyl 6-bromohexanoate is not explicitly described in publicly available literature. However, based on fundamental organic chemistry principles, a standard esterification reaction between 6-bromohexanoic acid and undecyl alcohol is the most logical synthetic route. The following proposed protocol is based on the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.
Proposed Experimental Protocol: Steglich Esterification
Materials:
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6-Bromohexanoic acid
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Undecyl alcohol (Undecan-1-ol)
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N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)
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Magnesium sulfate (B86663) (MgSO₄), anhydrous
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Silica (B1680970) gel for column chromatography
-
Hexane
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Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexanoic acid (1.0 eq) and undecyl alcohol (1.1 eq) in anhydrous dichloromethane.
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Catalyst Addition: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Undecyl 6-bromohexanoate.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for Undecyl 6-bromohexanoate.
Applications in Research and Drug Development
The bifunctional nature of Undecyl 6-bromohexanoate makes it a valuable tool in several areas of research, particularly in the development of drug delivery systems.
Intermediate in Organic Synthesis
The terminal bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This makes it a useful building block for the synthesis of more complex molecules with long alkyl chains.
Role in Lipid Nanoparticle Formulation
Undecyl 6-bromohexanoate is suggested to be useful in the preparation of lipid nanoparticles (LNPs).[5][7][8] LNPs are advanced drug delivery vehicles used to encapsulate and deliver a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. The lipophilic undecyl chain of Undecyl 6-bromohexanoate allows for its incorporation into the lipid bilayer of these nanoparticles. The terminal bromine can then be used to attach targeting ligands, imaging agents, or other functional moieties to the surface of the LNP.
Proposed Experimental Workflow: Lipid Nanoparticle Formulation
The following is a generalized workflow for the preparation of functionalized lipid nanoparticles incorporating Undecyl 6-bromohexanoate.
Materials:
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Structural lipids (e.g., DSPC, Cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG2000)
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Ionizable lipid (for nucleic acid delivery, e.g., DLin-MC3-DMA)
-
Undecyl 6-bromohexanoate
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Therapeutic cargo (e.g., siRNA, mRNA, small molecule drug)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis membrane or tangential flow filtration system
Procedure:
-
Lipid Mixture Preparation: Dissolve the structural lipids, PEGylated lipid, ionizable lipid (if applicable), and Undecyl 6-bromohexanoate in ethanol.
-
Aqueous Phase Preparation: Dissolve the therapeutic cargo in the aqueous buffer.
-
Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the aqueous cargo solution using a microfluidic mixing device or by rapid injection. This rapid change in solvent polarity leads to the self-assembly of the lipids into nanoparticles, encapsulating the cargo.
-
Purification: Remove the ethanol and unencapsulated cargo by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).
-
Surface Functionalization (Post-formation): The bromo-functionalized surface of the LNPs can be further modified by reacting with a nucleophilic targeting ligand (e.g., a thiol- or amine-containing peptide or antibody fragment).
Lipid Nanoparticle Formulation Workflow Diagram
Caption: Generalized workflow for lipid nanoparticle formulation.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature regarding the direct involvement of Undecyl 6-bromohexanoate in any signaling pathways or a defined mechanism of action as a therapeutic agent itself. Its primary role is as a synthetic intermediate and a component in drug delivery systems. The biological effects of formulations containing this molecule would be determined by the encapsulated therapeutic agent and any attached targeting moieties.
Logical Relationship in Prodrug Development
The structure of Undecyl 6-bromohexanoate lends itself to potential use as a linker in prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body. The bromo-functionalized end could be attached to a drug molecule, while the undecyl ester could be designed to be cleaved by endogenous esterases, releasing the active drug.
Caption: Conceptual use of Undecyl 6-bromohexanoate as a prodrug linker.
Conclusion
Undecyl 6-bromohexanoate is a valuable chemical entity for researchers in organic synthesis and drug delivery. Its bifunctional nature allows for its use as a building block for complex molecules and as a functional component in advanced drug delivery systems like lipid nanoparticles. While detailed experimental data on this specific molecule is sparse in peer-reviewed literature, its synthesis and applications can be inferred from established chemical and pharmaceutical principles. Further research into the applications of Undecyl 6-bromohexanoate is warranted to fully explore its potential in the development of novel therapeutics and targeted drug delivery platforms.
References
- 1. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Undecyl 6-bromohexanoate | C17H33BrO2 | CID 550522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Recent advances in functional lipid-based nanomedicines as drug carriers for organ-specific delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
